TAS-103 dihydrochloride

Catalog No.
S548642
CAS No.
174634-09-4
M.F
C20H20ClN3O2
M. Wt
369.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAS-103 dihydrochloride

CAS Number

174634-09-4

Product Name

TAS-103 dihydrochloride

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H

InChI Key

YIXMZTZPXFTXTJ-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl

Solubility

soluble in water, not soluble in DMSO, not soluble in chloroform.

Synonyms

TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615.

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl

Description

The exact mass of the compound 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, not soluble in DMSO, not soluble in chloroform.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Activity

TAS-103 is a derivative of quinoline, a class of organic compounds with various applications. Research has shown that TAS-103 exhibits antitumor activity in both mouse and human tumor models []. This makes it a potential candidate for cancer treatment.

Mechanism of Action

The exact mechanism by which TAS-103 exerts its antitumor effect is still under investigation. Initially, it was believed to be a potent topoisomerase II poison, enzymes that play a crucial role in DNA replication []. Topoisomerase II helps manage the topological state of DNA during various cellular processes. However, further studies suggest a more complex mechanism of action [].

TAS-103 dihydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. It is primarily recognized for its dual inhibitory action on DNA topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. The compound is also known by its synonym, BMS-247615 dihydrochloride. It has been investigated for its potential as an anticancer agent due to its ability to induce cytotoxic effects in various tumor models, both murine and human .

TAS-103 has been shown to exhibit antitumor activity in pre-clinical studies [, ]. The exact mechanism of action is not fully understood, but it has been proposed to target enzymes called topoisomerases [, ]. Topoisomerases play a crucial role in DNA replication and are essential for cell division. TAS-103 might interfere with the activity of topoisomerases, leading to DNA damage and ultimately cell death in cancer cells [].

  • Cytotoxicity (toxicity to cells): Since it targets rapidly dividing cells, it might also harm healthy tissues with high turnover rates.
  • Genotoxicity (DNA damage): Interfering with topoisomerase activity can lead to DNA damage, potentially increasing the risk of mutations and cancer.

TAS-103 dihydrochloride functions as an inhibitor of DNA topoisomerases, enzymes that manage the overwinding or underwinding of DNA strands during replication. The compound stabilizes the topoisomerase-DNA complex, preventing the normal re-ligation of DNA strands after they have been cleaved. This action leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic pathways in cancer cells . The inhibitory concentrations (IC50) for topoisomerases I and II are reported to be 2 µM and 6.5 µM, respectively .

The biological activity of TAS-103 dihydrochloride is primarily associated with its role as an antitumor agent. Research indicates that it exhibits significant cytotoxicity against a variety of cancer cell lines by inducing apoptosis through the stabilization of topoisomerase-DNA complexes. Additionally, TAS-103 has shown promising results in preclinical studies, demonstrating efficacy in inhibiting tumor growth in xenograft models . Its unique binding properties to topoisomerases allow it to exert a potent effect on cellular proliferation.

The synthesis of TAS-103 dihydrochloride involves several steps typical for quinoline derivatives. While specific methods may vary, general approaches include:

  • Formation of the Quinoline Core: This typically involves cyclization reactions starting from appropriate precursors.
  • Functionalization: Introduction of substituents that enhance biological activity or solubility.
  • Hydrochloride Salt Formation: The final step often includes reacting the base form of TAS-103 with hydrochloric acid to yield the dihydrochloride salt, which improves its stability and solubility in aqueous solutions .

TAS-103 dihydrochloride is primarily explored for its applications in cancer therapy. Its ability to inhibit DNA topoisomerases makes it a candidate for treating various malignancies, particularly those that are resistant to conventional therapies. In addition to its use as a research tool in pharmacological studies, it holds potential for development into a therapeutic agent for clinical use against tumors characterized by rapid cell division and high rates of DNA replication .

Studies have demonstrated that TAS-103 interacts specifically with human topoisomerase IIα even in the absence of DNA, suggesting that direct enzyme-drug interactions are critical for its mechanism of action . Furthermore, research using nuclear magnetic resonance spectroscopy has shown that TAS-103 undergoes self-association and exhibits unique binding characteristics when interacting with DNA, which may contribute to its efficacy as an anticancer agent .

Several compounds share structural or functional similarities with TAS-103 dihydrochloride. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CamptothecinInhibits topoisomerase IDerived from the Camptotheca acuminata plant; used in clinical settings.
EtoposideInhibits topoisomerase IICommonly used in chemotherapy; derived from podophyllotoxin.
DoxorubicinIntercalates DNA and inhibits topoisomerasesWidely used chemotherapeutic agent; associated with cardiotoxicity.
IrinotecanInhibits topoisomerase IProdrug form of SN-38; used in colorectal cancer treatment.

TAS-103 dihydrochloride is unique due to its dual inhibition profile against both topoisomerases I and II, providing a broader spectrum of activity compared to other similar compounds that typically target only one type of enzyme . This dual action may enhance its therapeutic potential while reducing the likelihood of resistance development commonly seen with single-target agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

369.1244046 g/mol

Monoisotopic Mass

369.1244046 g/mol

Heavy Atom Count

26

Appearance

Red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X260YUP2P

Dates

Modify: 2023-08-15
1: Yoshida M, Kabe Y, Wada T, Asai A, Handa H. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads. Mol Pharmacol. 2008 Mar;73(3):987-94. Epub 2007 Dec 18. PubMed PMID: 18089836.
2: Fujimoto S. Promising antitumor activity of a novel quinoline derivative, TAS-103, against fresh clinical specimens of eight types of tumors measured by flow cytometric DNA analysis. Biol Pharm Bull. 2007 Oct;30(10):1923-9. PubMed PMID: 17917263.
3: Torigoe T, Izumi H, Wakasugi T, Niina I, Igarashi T, Yoshida T, Shibuya I, Chijiiwa K, Matsuo K, Itoh H, Kohno K. DNA topoisomerase II poison TAS-103 transactivates GC-box-dependent transcription via acetylation of Sp1. J Biol Chem. 2005 Jan 14;280(2):1179-85. Epub 2004 Nov 8. PubMed PMID: 15533934.
4: Shimizu K, Takada M, Asai T, Kuromi K, Baba K, Oku N. Cancer chemotherapy by liposomal 6-[12-(dimethylamino)ethyl]aminol-3-hydroxy-7H-indeno[2,1-clquinolin-7-one dihydrochloride (TAS-103), a novel anti-cancer agent. Biol Pharm Bull. 2002 Oct;25(10):1385-7. PubMed PMID: 12392102.
5: Ishida K, Asao T. Self-association and unique DNA binding properties of the anti-cancer agent TAS-103, a dual inhibitor of topoisomerases I and II. Biochim Biophys Acta. 2002 Jul 18;1587(2-3):155-63. Review. PubMed PMID: 12084457.
6: Tsunoda T, Tanimura H, Yamaue H, Ishimoto K, Kobunai T, Yamada Y. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer. Anticancer Res. 2001 Nov-Dec;21(6A):3897-902. PubMed PMID: 11911266.
7: Azuma R, Saeki M, Yamamoto Y, Hagiwara Y, Grochow LB, Donehower RC. Metabolism and urinary excretion of a new quinoline anticancer drug, TAS-103, in humans. Xenobiotica. 2002 Jan;32(1):63-72. PubMed PMID: 11820510.
8: Okamoto R, Takano H, Sekikawa T, Tanaka T, Toyada M, Ukon K, Tanimoto K, Kumazaki T, Nishiyama M. Unique action determinants of double acting topoisomerase inhibitor, TAS-103. Int J Oncol. 2001 Nov;19(5):921-7. PubMed PMID: 11604989.
9: Ewesuedo RB, Iyer L, Das S, Koenig A, Mani S, Vogelzang NJ, Schilsky RL, Brenckman W, Ratain MJ. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer. J Clin Oncol. 2001 Apr 1;19(7):2084-90. PubMed PMID: 11283142.
10: Etiévant C, Kruczynski A, Barret JM, Perrin D, van Hille B, Guminski Y, Hill BT. F 11782, a dual inhibitor of topoisomerases I and II with an original mechanism of action in vitro, and markedly superior in vivo antitumour activity, relative to three other dual topoisomerase inhibitors, intoplicin, aclarubicin and TAS-103. Cancer Chemother Pharmacol. 2000;46(2):101-13. PubMed PMID: 10972479.
11: Kluza J, Lansiaux A, Wattez N, Mahieu C, Osheroff N, Bailly C. Apoptotic response of HL-60 human leukemia cells to the antitumor drug TAS-103. Cancer Res. 2000 Aug 1;60(15):4077-84. PubMed PMID: 10945613.
12: Padget K, Stewart A, Charlton P, Tilby MJ, Austin CA. An investigation into the formation of N- [2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 6-[2-(dimethylamino)ethylamino]- 3-hydroxy-7H-indeno[2, 1-C]quinolin-7-one dihydrochloride (TAS-103) stabilised DNA topoisomerase I and II cleavable complexes in human leukaemia cells. Biochem Pharmacol. 2000 Sep 15;60(6):817-21. PubMed PMID: 10930536.
13: Aoyagi Y, Kobunai T, Utsugi T, Wierzba K, Yamada Y. Establishment and characterization of 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)-resistant cell lines. Jpn J Cancer Res. 2000 May;91(5):543-50. PubMed PMID: 10835500.
14: Ishida K, Asao T. Interaction of a novel antitumor agent TAS-103 with DNA. Nucleic Acids Symp Ser. 1999;(42):129-30. PubMed PMID: 10780413.
15: Minderman H, Wrzosek C, Cao S, Utsugi T, Kobunai T, Yamada Y, Rustum YM. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells. Cancer Chemother Pharmacol. 2000;45(1):78-84. PubMed PMID: 10647506.
16: Parajuli P, Yano S, Nishioka Y, Nokihara H, Hanibuchi M, Nishimura N, Utsugi T, Sone S. Therapeutic efficacy of a new topoisomerase I and II inhibitor TAS-103, against both P-glycoprotein-expressing and -nonexpressing drug-resistant human small-cell lung cancer. Oncol Res. 1999;11(5):219-24. PubMed PMID: 10608616.
17: Fortune JM, Velea L, Graves DE, Utsugi T, Yamada Y, Osheroff N. DNA topoisomerases as targets for the anticancer drug TAS-103: DNA interactions and topoisomerase catalytic inhibition. Biochemistry. 1999 Nov 23;38(47):15580-6. PubMed PMID: 10569942.
18: Byl JA, Fortune JM, Burden DA, Nitiss JL, Utsugi T, Yamada Y, Osheroff N. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement. Biochemistry. 1999 Nov 23;38(47):15573-9. PubMed PMID: 10569941.
19: Ohyama T, Li Y, Utsugi T, Irie S, Yamada Y, Sato T. A dual topoisomerase inhibitor, TAS-103, induces apoptosis in human cancer cells. Jpn J Cancer Res. 1999 Jun;90(6):691-8. PubMed PMID: 10429663.
20: Aoyagi Y, Kobunai T, Utsugi T, Oh-hara T, Yamada Y. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II. Jpn J Cancer Res. 1999 May;90(5):578-87. PubMed PMID: 10391099.

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